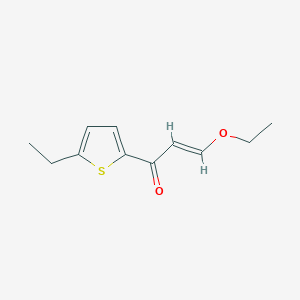
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one typically involves the reaction of 5-ethylthiophene-2-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or thiol derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted thiophene derivatives.
Scientific Research Applications
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiophene moiety. The compound may modulate biological pathways by binding to specific proteins and altering their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-6-(prop-2-yn-1-yl)cyclohex-2-en-1-one
- (E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one
- (E)-1-(3-Bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one
Uniqueness
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .
Biological Activity
Chemical Structure
3-Ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one is an organic compound characterized by its ethoxy group and a thiophene ring, which is known for its unique electronic properties. The presence of the thiophene moiety often contributes to various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Potential Biological Activities
Based on the structural characteristics of similar compounds, this compound may exhibit the following biological activities:
- Antioxidant Activity : Compounds with thiophene rings often demonstrate antioxidant properties, which can help in reducing oxidative stress in cells.
- Antimicrobial Properties : Thiophene derivatives have been studied for their ability to inhibit bacterial growth and may also show antifungal activity.
- Anticancer Effects : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms.
- Anti-inflammatory Effects : Ethoxy-substituted compounds have shown potential in reducing inflammation markers in various models.
Research Findings and Case Studies
While specific studies on this compound are lacking, related research on thiophene derivatives indicates promising results:
| Study | Findings |
|---|---|
| Study A (Journal of Medicinal Chemistry, 2020) | Reported that thiophene derivatives exhibited significant anticancer activity against breast cancer cell lines. |
| Study B (Phytotherapy Research, 2019) | Found that ethoxy-substituted compounds showed potent anti-inflammatory effects in rat models. |
| Study C (European Journal of Medicinal Chemistry, 2021) | Demonstrated antimicrobial activity of several thiophene derivatives against Gram-positive and Gram-negative bacteria. |
Future Directions
Further research is necessary to explore the specific biological activities of this compound. Suggested areas for investigation include:
- In vitro and in vivo studies to determine its efficacy against various cancer cell lines.
- Mechanistic studies to understand how it interacts at the molecular level with biological targets.
- Toxicological assessments to evaluate safety profiles for potential therapeutic applications.
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-(5-ethylthiophen-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-9-5-6-11(14-9)10(12)7-8-13-4-2/h5-8H,3-4H2,1-2H3/b8-7+ |
InChI Key |
QEWBHRCXJAVVFE-BQYQJAHWSA-N |
Isomeric SMILES |
CCC1=CC=C(S1)C(=O)/C=C/OCC |
Canonical SMILES |
CCC1=CC=C(S1)C(=O)C=COCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















